molecular formula C21H18N4O4S B12489132 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile

2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B12489132
M. Wt: 422.5 g/mol
InChI Key: HYZXSKKVFJJNFV-UHFFFAOYSA-N
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Description

2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a furan ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2,3,4-trimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate to form the intermediate 2-amino-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile. This intermediate is then reacted with furan-2-ylmethyl mercaptan under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid derivatives, while reduction of nitro groups results in amine derivatives.

Scientific Research Applications

2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile: Lacks the furan-2-ylmethyl sulfanyl group.

    2-Amino-6-(methylsulfanyl)-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile: Contains a methylsulfanyl group instead of the furan-2-ylmethyl group.

Uniqueness

The presence of the furan-2-ylmethyl sulfanyl group in 2-Amino-6-[(furan-2-ylmethyl)sulfanyl]-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy in various applications .

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

2-amino-6-(furan-2-ylmethylsulfanyl)-4-(2,3,4-trimethoxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C21H18N4O4S/c1-26-16-7-6-13(18(27-2)19(16)28-3)17-14(9-22)20(24)25-21(15(17)10-23)30-11-12-5-4-8-29-12/h4-8H,11H2,1-3H3,(H2,24,25)

InChI Key

HYZXSKKVFJJNFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CC=CO3)N)C#N)OC)OC

Origin of Product

United States

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